molecular formula C10H5FN2 B2774310 8-Fluoroquinoline-2-carbonitrile CAS No. 1266833-18-4

8-Fluoroquinoline-2-carbonitrile

Cat. No. B2774310
CAS RN: 1266833-18-4
M. Wt: 172.162
InChI Key: APBZCWBOMASIMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Fluoroquinoline-2-carbonitrile, or 8-FQCN, is a synthetic compound that has been studied for its potential applications in the scientific research field. It is a fluorinated quinoline derivative that has been found to possess a wide range of biological activities, including anti-inflammatory, antifungal, and anti-tumor activities. 8-FQCN has been used in a variety of laboratory experiments, and has been found to have numerous advantages and limitations.

Scientific Research Applications

Chemosensing Applications

  • Fluorogenic Hg^2+ Selective Chemosensors : Quinoline derivatives have been developed for selective detection of Hg^2+ ions, showcasing significant fluorescence enhancement upon binding. This indicates the potential of quinoline compounds in environmental monitoring and metal ion detection (Song et al., 2006).
  • Pd^2+ Ion Detection : Novel chemosensors based on quinoline have been synthesized for selective identification of toxic Pd^2+ ions. These compounds demonstrated fluorescence turn-off performances, indicating their utility in selective metal ion sensing (Shally et al., 2020).

Antimicrobial Activity

  • Synthesis and Biological Evaluation as Antimicrobial Agents : New derivatives of quinoline were synthesized and evaluated for their antimicrobial activity against various bacterial and fungal species. This study highlights the potential of quinoline derivatives in developing new antimicrobial agents (Amish I. Shah & D. S. Raj, 2015).

Optoelectronic and Nonlinear Properties

  • Optoelectronic Properties : Quinoline derivatives have been studied for their structural, electronic, and optical properties, suggesting their efficiency as multifunctional materials in optoelectronic applications (A. Irfan et al., 2020).

Other Applications

  • Synthesis of Pyran Derivatives : The synthesis of new pyran derivatives based on 8-hydroxyquinoline and their potential antibacterial activity against Gram-positive and Gram-negative bacteria showcase the diverse applicability of quinoline compounds in medicinal chemistry and biological research (M. Rbaa et al., 2019).

Mechanism of Action

Target of Action

8-Fluoroquinoline-2-carbonitrile, like other fluoroquinolones, primarily targets two essential enzymes in bacterial cells: DNA gyrase and topoisomerase IV . These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination .

Mode of Action

The compound interacts with its targets by binding to the enzyme-DNA complex, stabilizing DNA strand breaks created by DNA gyrase and topoisomerase IV . This interaction forms a ternary complex of the drug, enzyme, and DNA, which blocks the progress of the replication fork . The cytotoxicity of fluoroquinolones is likely a two-step process involving the conversion of the topoisomerase-quinolone-DNA complex to an irreversible form and the generation of a double-strand break by denaturation of the topoisomerase .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the DNA replication pathway in bacteria . By inhibiting DNA gyrase and topoisomerase IV, the compound disrupts the normal functioning of these enzymes, leading to the cessation of DNA replication and ultimately bacterial cell death .

Pharmacokinetics

While specific pharmacokinetic data for this compound is not readily available, fluoroquinolones generally have moderate to excellent bioavailability, moderate to long elimination half-lives, and volumes of distribution >1.5 L/kg . There is considerable variation in the elimination pattern between different fluoroquinolone agents, ranging from predominant renal excretion to extensive hepatic metabolism .

Result of Action

The primary result of the action of this compound is the inhibition of bacterial DNA replication, leading to bacterial cell death . This is due to the compound’s ability to stabilize DNA strand breaks and block the progress of the replication fork .

properties

IUPAC Name

8-fluoroquinoline-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5FN2/c11-9-3-1-2-7-4-5-8(6-12)13-10(7)9/h1-5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APBZCWBOMASIMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)F)N=C(C=C2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5FN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1266833-18-4
Record name 8-fluoroquinoline-2-carbonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.